molecular formula C15H16F3N3O2 B1512225 N-(1-(Tert-butyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-YL)-2,2,2-trifluoroacetamide CAS No. 1431698-11-1

N-(1-(Tert-butyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-YL)-2,2,2-trifluoroacetamide

Cat. No. B1512225
CAS RN: 1431698-11-1
M. Wt: 327.3 g/mol
InChI Key: HTADIAGLRHIHFF-UHFFFAOYSA-N
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Description

N-(1-(Tert-butyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-YL)-2,2,2-trifluoroacetamide, commonly known as TTA, is a small molecule that has gained significant attention in scientific research in recent years. TTA is a potent and selective agonist of the G-protein-coupled receptor GPR40, which is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

Mechanism of Action

TTA acts as an agonist of GPR40, which is a G-protein-coupled receptor that is activated by long-chain fatty acids. Upon binding of TTA to GPR40, a signaling cascade is initiated that leads to the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium ions. The increase in intracellular calcium ions triggers the exocytosis of insulin-containing granules, leading to an increase in insulin secretion.
Biochemical and physiological effects:
TTA has been shown to have a number of biochemical and physiological effects, including the stimulation of insulin secretion, the activation of AKT, and the regulation of ion channels such as KATP. TTA has also been shown to have anti-inflammatory effects, and it has been suggested as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TTA in lab experiments is its high potency and selectivity for GPR40. This allows for precise manipulation of the GPR40 signaling pathway without affecting other signaling pathways. However, one of the limitations of using TTA is its relatively short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the study of TTA and its potential therapeutic applications. One direction is the development of more potent and selective agonists of GPR40 that have longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation. Finally, the potential therapeutic applications of TTA in the treatment of type 2 diabetes and other metabolic disorders should be further explored.

Scientific Research Applications

TTA has been extensively studied in scientific research as a tool to investigate the role of GPR40 in glucose homeostasis and insulin secretion. TTA has been shown to increase glucose-stimulated insulin secretion in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of type 2 diabetes. TTA has also been used to study the signaling pathways downstream of GPR40, including the activation of protein kinase B (AKT) and the regulation of ion channels such as the ATP-sensitive potassium channel (KATP).

properties

IUPAC Name

N-[1-tert-butyl-4-(2-hydroxyphenyl)pyrazol-3-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-14(2,3)21-8-10(9-6-4-5-7-11(9)22)12(20-21)19-13(23)15(16,17)18/h4-8,22H,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTADIAGLRHIHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)NC(=O)C(F)(F)F)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857359
Record name N-[1-tert-Butyl-4-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(Tert-butyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-YL)-2,2,2-trifluoroacetamide

CAS RN

1431698-11-1
Record name Acetamide, N-[1-(1,1-dimethylethyl)-4-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431698-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-tert-Butyl-4-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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